molecular formula C9H12N2O B13535729 n-(2-Aminobenzyl)acetamide

n-(2-Aminobenzyl)acetamide

Cat. No.: B13535729
M. Wt: 164.20 g/mol
InChI Key: OOCATJSPXLMKQT-UHFFFAOYSA-N
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Description

n-(2-Aminobenzyl)acetamide: is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-aminobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Aminobenzyl)acetamide typically involves the reaction of 2-aminobenzylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:

[ \text{2-Aminobenzylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: n-(2-Aminobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

n-(2-Aminobenzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of n-(2-Aminobenzyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can participate in hydrophobic interactions, further modulating the activity of the compound.

Comparison with Similar Compounds

    n-(2-Aminophenyl)acetamide: Similar structure but with different substitution pattern.

    n-(2-Aminoethyl)acetamide: Contains an ethyl group instead of a benzyl group.

Uniqueness: n-(2-Aminobenzyl)acetamide is unique due to the presence of both an amino group and a benzyl group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-[(2-aminophenyl)methyl]acetamide

InChI

InChI=1S/C9H12N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6,10H2,1H3,(H,11,12)

InChI Key

OOCATJSPXLMKQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC=C1N

Origin of Product

United States

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